

What is the chemical structure of Riboflavin tetrabutyrate?

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An In-depth Technical Guide to Riboflavin Tetrabutyrate

Riboflavin tetrabutyrate, a synthetic derivative of riboflavin (Vitamin B2), is gaining significant attention across the pharmaceutical, nutraceutical, and cosmetic industries. This lipophilic compound demonstrates enhanced stability, solubility, and bioavailability compared to its parent molecule, making it a subject of interest for researchers, scientists, and drug development professionals.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of Riboflavin tetrabutyrate.

Chemical Identity and Structure

Riboflavin tetrabutyrate is the tetraester of riboflavin and butyric acid. The esterification of the four hydroxyl groups on the ribityl side chain of riboflavin with butyrate moieties results in a more fat-soluble molecule.[2]

Chemical Name: 7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrakis(butanoyloxy)pentyl]benzo[g]pteridine-2,4-dione[2] Synonyms: Vitamin B2 tetrabutyrate, Riboflavine tetrabutyrate[1][4][5]

The fundamental structure consists of the isoalloxazine ring system of riboflavin linked to a ribityl chain where each of the four hydroxyl groups is esterified with a butyryl group.



Chemical Identifiers

Identifier	Value	Reference
CAS Number	752-56-7	[1][2][4][6]
Molecular Formula	C33H44N4O10	[1][4][6][7]
Molecular Weight	656.72 g/mol	[1][6][7]
IUPAC Name	7,8-dimethyl-10- [(2S,3S,4R)-2,3,4,5- tetrakis(butanoyloxy)pentyl]be nzo[g]pteridine-2,4-dione	[2]
Canonical SMILES	CCCC(=0)OCC(C(C(CN1C2= C(C=C(C(=C2)C)C)N=C3C1= NC(=0)NC3=0)OC(=0)CCC) OC(=0)CCC)OC(=0)CCC	[4]
Isomeric SMILES	CCCC(=0)OCINVALID-LINK C)C)N=C3C1=NC(=0)NC3=O) OC(=0)CCC)OC(=0)CCC">C @@HOC(=0)CCC	[4]
InChI	InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3, (H,36,42,43)/t23-,24+,30-/m0/s 1	[7]
InChIKey	MJNIWUJSIGSWKK- BBANNHEPSA-N	[7]

Physicochemical Properties



Riboflavin tetrabutyrate presents as a yellow to orange crystalline powder.[1][2] Its lipophilic nature confers solubility in organic solvents like ethanol, benzene, and chloroform, in stark contrast to riboflavin, which is only slightly soluble in water and practically insoluble in these organic solvents.[8]

Summary of Physicochemical Data

Property	Value Value	Reference
Appearance	Yellow to orange powder	[1]
Melting Point	146 - 151 °C	[1]
Solubility	Soluble in DMSO (Slightly), Methanol (Sparingly)	[4][5]
Density (Predicted)	1.29 g/cm ³	[2][4]
pKa (Predicted)	9.83 ± 0.70	[4][5]
LogP (Predicted)	3.72880	[2][4]
XLogP3	4.1	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	11	[4]
Rotatable Bond Count	21	[4]

Synthesis and Experimental Protocols

The synthesis of Riboflavin tetrabutyrate is typically achieved through the esterification of riboflavin.

Experimental Protocol: Synthesis of Riboflavin Tetrabutyrate

A documented method for synthesizing Riboflavin tetrabutyrate involves the reaction of riboflavin with butyric anhydride in the presence of an acid catalyst.[8]



Materials:

- Riboflavin
- Butyric anhydride
- 60% Perchloric acid (aqueous solution)
- Water
- Ether (for crystallization)

Procedure:

- To 10 cm³ of butyric anhydride, add 1 g of riboflavin.
- With vigorous stirring, add 0.5 cm³ of a 60% aqueous perchloric acid solution to the mixture at room temperature.
- Pour the resulting reaction mixture into 50 cm³ of water.
- The orange-yellow layer is separated and concentrated under reduced pressure.
- The crude Riboflavin tetrabutyrate is then crystallized from ether to yield the purified product. [8]

This process has been reported to produce a yield of approximately 1.5 g of Riboflavin tetrabutyrate with a melting point of 145-147 °C.[8]

Experimental Protocol: Analysis by UV-Visible Spectrophotometry

While specific protocols for Riboflavin tetrabutyrate are not extensively detailed in the literature, methods for its parent compound, riboflavin, can be adapted. The analysis of riboflavin, and by extension its derivatives, is commonly performed using UV-Visible spectrophotometry.[9][10]

Principle: Riboflavin exhibits characteristic absorption maxima in the UV-Visible spectrum. After hydrolysis of Riboflavin tetrabutyrate to riboflavin, the concentration can be determined by



measuring the absorbance at approximately 444 nm.[9][11]

Procedure (for Riboflavin):

- Accurately weigh about 65 mg of the sample and transfer to a 500 ml amber volumetric flask.
- Suspend the sample in 5 ml of water and dissolve it by adding 5 ml of 2 M sodium hydroxide.
- Once dissolved, add 100 ml of water and 2.5 ml of glacial acetic acid. Dilute to the 500.0 ml mark with water.
- Take 20.0 ml of this solution, add 3.5 ml of a 1.4% w/v solution of sodium acetate, and dilute to 200.0 ml with water.
- Measure the absorbance of the resulting solution at its maximum, around 444 nm.[11]

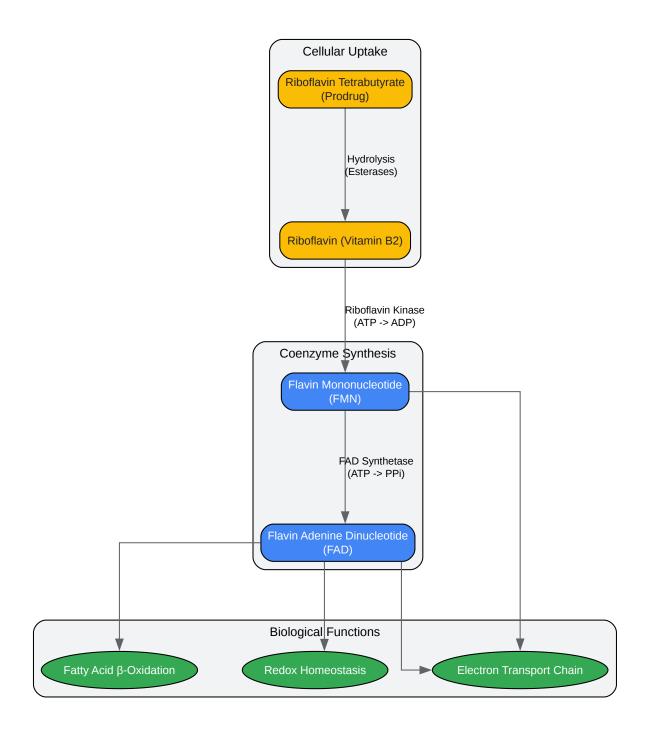
Biological Activity and Signaling Pathways

Riboflavin tetrabutyrate functions as a prodrug of riboflavin.[2] Upon administration, it is hydrolyzed by esterases in the body to release riboflavin and butyric acid. The liberated riboflavin is then available to participate in essential metabolic pathways.

The primary role of riboflavin is as a precursor for the synthesis of the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[12][13] These flavocoenzymes are critical for a multitude of redox reactions central to energy metabolism, including the electron transport chain, β-oxidation of fatty acids, and the citric acid cycle.[13]

The metabolic conversion of Riboflavin to its active forms, FMN and FAD, is a fundamental signaling pathway.





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Caption: Metabolic pathway of Riboflavin Tetrabutyrate to active coenzymes.



Applications and Research Interest

The enhanced lipophilicity of Riboflavin tetrabutyrate leads to improved absorption and bioavailability compared to riboflavin.[2][8] This property is advantageous in various applications:

- Pharmaceuticals: Used in formulations to improve the delivery and bioavailability of Vitamin B2.[1][2] It has been investigated for its potential to improve lipid metabolism, suggesting a role in conditions like atherosclerosis and fatty liver.[5]
- Food Industry: Serves as a food additive and colorant, enhancing the nutritional profile and providing a yellow hue.[1]
- Cosmetics: Incorporated into skincare products for its antioxidant properties, which help protect the skin from oxidative stress.[1]
- Animal Feed: Added to ensure livestock receive adequate riboflavin for growth and health.[1]
- Research: It is being explored as a photocatalyst in organic synthesis, offering a more sustainable alternative to metal-based catalysts for reactions like esterification and hydroxylation.[14]

Conclusion

Riboflavin tetrabutyrate is a valuable derivative of Vitamin B2, offering significant advantages in terms of solubility and stability. Its role as a prodrug allows for efficient delivery of riboflavin to the body, where it is essential for fundamental metabolic processes. The ongoing research into its applications, from nutritional supplementation to green chemistry, highlights its potential as a versatile compound for scientists and professionals in drug development and other research fields.

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